(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid
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Overview
Description
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid is a complex organic compound characterized by its unique isotopic labeling with carbon-13
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Bromination: Introduction of the bromine atom into the aromatic ring.
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
Isotopic Labeling: Incorporation of carbon-13 isotopes into the aromatic ring and the propanoic acid side chain.
Amination: Introduction of the amino group at the alpha position of the propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid: Similar structure but without isotopic labeling.
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the bromine atom.
(2S)-2-amino-3-(3-bromo-4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
The uniqueness of (2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid lies in its isotopic labeling, which allows for detailed studies using advanced spectroscopic techniques. This labeling provides valuable insights into molecular interactions and dynamics that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
269.02 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-bromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
HGWOSUKIFQMEIF-HHPYNZCYSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)N)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)O |
Origin of Product |
United States |
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